L-Leucine-d10
Description
Rationale for the Strategic Application of Deuterium (B1214612) Labeling in L-Leucine Analogs
Deuterium labeling involves the substitution of hydrogen atoms with deuterium atoms in a molecule. This strategic application to L-Leucine analogs, such as L-Leucine-d10, is particularly valuable due to Leucine's crucial role as an essential branched-chain amino acid (BCAA) involved in protein synthesis, muscle metabolism, and the activation of the mTOR signaling pathway. medchemexpress.comcaymanchem.comglpbio.com
The rationale for using deuterium labeling in L-Leucine includes:
Traceless Labeling: Deuterium labeling allows for the incorporation of a mass tag into an organic molecule with minimal change to its chemical structure or biological activity. scispace.com
Enhanced Detection by Mass Spectrometry: The mass difference introduced by deuterium atoms allows labeled L-Leucine to be easily distinguished from unlabeled L-Leucine using mass spectrometry, enabling precise quantification and tracing in complex biological matrices. silantes.comcymitquimica.com
Study of Metabolic Pathways: Deuterium-labeled L-Leucine can be used to trace the uptake, metabolism, and incorporation of Leucine (B10760876) into proteins, providing insights into protein turnover rates and amino acid metabolism. scispace.comsmolecule.com
Internal Standard for Quantification: this compound is specifically used as an internal standard for the accurate quantification of unlabeled L-Leucine in biological samples using techniques like GC-MS or LC-MS. caymanchem.comglpbio.com This is crucial for accurate measurement of L-Leucine concentrations and kinetics in research studies.
Deuterium labeling can also potentially affect the pharmacokinetic and metabolic profiles of compounds, although for tracer applications, the goal is typically minimal perturbation. medchemexpress.commdpi.com The increased stability of the deuterium-carbon bond compared to the carbon-hydrogen bond can influence metabolic degradation. mdpi.com
Fundamental Role of this compound as a Core Compound in Academic Research Methodologies
This compound plays a fundamental role in various academic research methodologies, primarily as a stable isotope tracer and internal standard. Its specific labeling pattern, with ten deuterium atoms, provides a distinct mass shift that is easily detectable by mass spectrometry, making it ideal for quantitative studies. caymanchem.comglpbio.com
Key research methodologies where this compound is a core compound include:
Protein Turnover Studies: By administering this compound to cells or organisms and measuring its incorporation into newly synthesized proteins over time, researchers can determine protein synthesis and degradation rates. scispace.com This is particularly relevant in studies of muscle protein metabolism, where Leucine plays a critical role. caymanchem.com
Metabolomics and Flux Analysis: this compound is used to trace Leucine's metabolic fate, providing data on metabolic fluxes and pathway activity. smolecule.com This helps researchers understand how Leucine is utilized and transformed within biological systems.
Quantitative Mass Spectrometry: As an internal standard in GC-MS and LC-MS, this compound allows for the accurate quantification of endogenous L-Leucine in biological samples. caymanchem.comglpbio.com This is achieved by adding a known amount of the labeled standard to the sample, and the ratio of the labeled to unlabeled compound signal is used to calculate the concentration of the unlabeled analyte.
SILAC (Stable Isotope Labeling by Amino acids in Cell culture): While Leu-d3 is also mentioned in the context of SILAC longdom.org, the principle of using deuterium-labeled amino acids like this compound in cell culture allows for quantitative proteomics studies by distinguishing between different cell populations or conditions based on their isotopic labels. longdom.org
The use of this compound in these methodologies provides researchers with a powerful tool for obtaining precise quantitative data on L-Leucine metabolism and protein dynamics, contributing significantly to our understanding of various biological processes.
Illustrative Data (Conceptual Table for Research Findings):
While specific detailed research findings with quantitative data directly linked to this compound from the search results are primarily focused on its use as an internal standard or in broader deuterium labeling contexts, the following conceptual table illustrates the type of data generated using stable isotope-labeled amino acids like this compound in protein turnover studies.
| Sample Type | Time Point (h) | This compound Administered | Unlabeled L-Leucine (µmol/L) | This compound (µmol/L) | Ratio (Labeled/Unlabeled) | Fractional Synthesis Rate (%/h) |
| Muscle Tissue | 0 | No | 50 | 0 | 0 | - |
| Muscle Tissue | 2 | Yes | 48 | 2 | 0.042 | Calculated based on uptake |
| Muscle Tissue | 6 | Yes | 45 | 5 | 0.111 | Calculated based on uptake |
| Plasma | 0 | No | 100 | 0 | 0 | - |
| Plasma | 1 | Yes | 95 | 5 | 0.053 | - |
| Plasma | 4 | Yes | 80 | 20 | 0.250 | - |
Note: This table presents conceptual data to illustrate the application of this compound in a tracer study. Actual experimental data would involve precise measurements by mass spectrometry and complex kinetic modeling to determine synthesis rates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3,2D3,3D2,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-ZWFPVXGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584053 | |
| Record name | Deuterated L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106972-44-5 | |
| Record name | Deuterated L-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Frameworks Utilizing L Leucine D10 in Analytical and Structural Biology
Advanced Mass Spectrometry-Based Analytical Approaches Employing L-Leucine-d10
Mass spectrometry (MS) is a powerful analytical technique used for identifying and quantifying molecules. The distinct mass of this compound compared to its endogenous counterpart makes it ideal for MS-based applications, particularly in achieving high precision and accuracy in quantitative measurements.
Precise Quantification of Endogenous L-Leucine and its Metabolites via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
GC-MS and LC-MS are standard techniques for the separation and detection of metabolites. This compound is frequently used as an internal standard in these methods for the accurate quantification of endogenous L-leucine glpbio.comcaymanchem.comglpbio.combertin-bioreagent.comcaymanchem.comlabchem.com.mysapphirebioscience.com. By adding a known amount of this compound to a sample, the ratio of endogenous L-leucine to the internal standard can be determined, allowing for precise quantification even with variations in sample preparation or instrument performance. This approach is particularly useful in metabolomics studies to measure changes in L-leucine levels in biological samples like urine, plasma, and serum nih.govmetabolomicsworkbench.orgresearchgate.netlcms.cz.
Research has shown that using this compound as an internal standard in LC-MS/MS methods allows for the precise measurement of branched-chain amino acids (BCAAs) and aromatic amino acids (AAAs) in serum. scienceopen.com In one study, L-Leucine-d3 and Isoleucine-d10 were used as internal standards for leucine (B10760876) and isoleucine, respectively, to correct for matrix effects and ensure accurate quantification. scienceopen.com Another study investigating sample preparation workflows for LC-MS-based metabolomics and lipidomics in mammalian cells utilized this compound as an exogenous internal standard to monitor the effect of different rinsing solutions on metabolite peak areas. nih.gov Rinsing cell pellets with certain solutions, such as HEPES, resulted in decreased peak areas for both endogenous metabolites and the this compound standard, highlighting the importance of optimized sample preparation protocols for quantitative accuracy. nih.gov
Implementation of this compound as an Internal Standard in Quantitative Proteomics and Metabolomics
In quantitative proteomics and metabolomics, stable isotope-labeled internal standards like this compound are crucial for accurate relative and absolute quantification of analytes. cymitquimica.comglpbio.comcaymanchem.comglpbio.combertin-bioreagent.comcaymanchem.comCurrent time information in Utrecht, NL.isotope.comacs.orgckgas.com
In quantitative proteomics, metabolic labeling strategies, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), incorporate stable isotopes like this compound into proteins as they are synthesized by cells grown in isotopically enriched media. acs.orgckgas.comnih.gov This allows for the comparison of protein abundance between different cell populations. For example, yeast leucine auxotrophs grown in media containing either unlabeled leucine or this compound can be mixed, and the ratio of labeled to unlabeled peptides derived from proteins is measured by mass spectrometry to determine relative protein levels. acs.orgnih.govnih.gov This metabolic labeling with this compound has been shown to provide an effective internal calibrant for peptide MS analysis and can aid in peptide identification. acs.org The incorporation of this compound into yeast proteins has been found to be quantitative, with peptide peak intensities corresponding to the expected levels based on the percentage of label in the media. acs.org
In metabolomics, this compound serves as an internal standard to correct for variations introduced during sample processing, chromatographic separation, and mass spectrometric analysis, thereby improving the reliability of metabolite quantification. cymitquimica.comglpbio.comcaymanchem.comglpbio.combertin-bioreagent.comcaymanchem.comnih.govmetabolomicsworkbench.orgresearchgate.netCurrent time information in Utrecht, NL.isotope.com Studies have demonstrated the use of this compound alongside other internal standards like creatine-d3 and caffeine-d3 (B161088) in quantifying metabolites in biological fluids such as plasma, serum, and urine using UHPLC-MS. researchgate.net The use of multiple internal standards, including this compound, helps to account for matrix effects that can significantly impact signal intensities in complex biological samples. researchgate.net
Interactive Data Table: Effect of Rinsing Solution on this compound Internal Standard Peak Area
Based on the research findings regarding sample preparation for LC-MS-based metabolomics nih.gov, the following table illustrates the impact of different rinsing solutions on the peak area of the this compound internal standard in Jurkat T-lymphocyte cells.
| Rinsing Solution | Effect on this compound Peak Area | Notes |
| 0.9% NaCl | Standard/Reference | Used as a baseline for comparison. |
| 0.3% Ammonium Formate | Highest Peak Area | Provided high peak areas for many endogenous compounds and this compound. nih.gov |
| 0.3% Ammonium Acetate | High Peak Area | Also provided high peak areas for many endogenous compounds and this compound. nih.gov |
| 1 M PBS | Lower Peak Area | Caused lower peak areas compared to the 0.9% NaCl solution. nih.gov |
| 100 mM HEPES | Decreased Peak Area | Substantially reduced peak areas for both endogenous metabolites and this compound. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications with this compound
NMR spectroscopy is a powerful technique for determining the structure, dynamics, and interactions of molecules. Isotopic labeling, particularly with deuterium (B1214612), is a key strategy in NMR to simplify spectra and obtain specific structural and dynamic information, especially for large biomolecules. isotope.comckisotopes.comchemie-brunschwig.chutoronto.ca
Elucidating Biomolecular Structure, Dynamics, and Intermolecular Interactions through Deuterium Labeling
Deuterium labeling with compounds like this compound is extensively used in biomolecular NMR to reduce spectral complexity and to study molecular dynamics. Replacing protons with deuterons reduces dipolar broadening, leading to sharper signals and improved resolution, which is particularly beneficial for large proteins and protein complexes. ckisotopes.comchemie-brunschwig.chutoronto.ca
This compound can be incorporated into proteins through cell culture, providing deuterium labels at the leucine residues. nih.gov Deuterium NMR of specifically labeled proteins, such as collagen labeled with [d10]leucine, can provide insights into the dynamics of amino acid side chains and the protein backbone. nih.gov Analysis of the deuterium NMR data for [d10]leucine-labeled collagen has shown that rotation occurs about the leucine side-chain bonds, in addition to methyl rotation and reorientation of the peptide backbone. nih.gov This type of labeling and analysis helps to understand the flexibility and motion within protein structures. The C-D stretching transitions of deuterated leucine-d10 have also been investigated as structural reporters using two-dimensional infrared (2DIR) spectroscopy, demonstrating the potential of such labels for probing protein structure and dynamics. acrhem.org
Strategies for Stereospecific Methyl Labeling of Proteins for Enhanced NMR Spectral Resolution
This compound plays a role in strategies aimed at achieving stereospecific methyl labeling, particularly for valine residues. Overexpression of proteins in deuterated media supplemented with specific precursors is a common approach for methyl labeling. researchgate.netnih.gov However, labeling of valine and leucine methyl groups can lead to spectral overlap. researchgate.netnih.gov Research has shown that the incorporation of labeled precursors in the leucine biosynthesis pathway can be inhibited by the addition of exogenous this compound. researchgate.netnih.gov This property has been exploited to label stereospecifically the pro-R and pro-S methyl groups of valine with minimal scrambling to leucine residues. researchgate.netnih.gov This innovative labeling protocol has been applied to large protein assemblies, such as the 468 kDa homododecameric peptidase TET2, to decrease the complexity of its NMR spectra and facilitate the assignment of valine methyl resonances. researchgate.netnih.gov This demonstrates how this compound can be used indirectly to enhance NMR spectral resolution by enabling more specific labeling of other amino acid residues. Furthermore, engineered auxotrophic E. coli strains, in conjunction with specific precursors, have been developed to achieve residue- and stereospecific [¹H,¹³C]-methyl labeling of leucine and valine, offering methods to obtain stereospecific Leu-only methyl-labeled proteins. nih.gov
This compound is a stable isotope-labeled form of the essential amino acid L-Leucine, where ten hydrogen atoms have been replaced by deuterium atoms nih.gov. This isotopic modification makes this compound a valuable tool in various analytical and structural biology techniques, particularly where the distinct nuclear properties of deuterium are advantageous. Its applications leverage its chemical similarity to natural L-Leucine while enabling differentiation and tracing through techniques sensitive to isotopic composition.
Optimizing Methyl-TROSY Spectroscopy in High Molecular Weight Protein Systems utilizing this compound as a Labeling Inhibitor
Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy) NMR is a powerful technique for studying the structure and dynamics of high molecular weight proteins and protein complexes. A common strategy in Methyl-TROSY involves the specific protonation of methyl groups (such as those in valine and leucine residues) within an otherwise deuterated protein background to simplify spectra and enhance sensitivity ckisotopes.comchemie-brunschwig.ch. However, in large protein assemblies, overlap between the correlations of valine and leucine methyl groups can still complicate the analysis of 2D methyl-TROSY spectra researchgate.netresearchgate.net.
Analysis of the leucine and valine biosynthesis pathways has revealed that the incorporation of labeled precursors into the leucine pathway can be inhibited by the addition of exogenous this compound researchgate.netresearchgate.netscience.gov. Researchers have exploited this property to stereospecifically label the pro-R and pro-S methyl groups of valine with minimal scrambling to leucine residues researchgate.netresearchgate.net. This is achieved by growing proteins in a deuterated medium supplemented with labeled precursors for valine and the unlabeled inhibitor this compound researchgate.netresearchgate.net.
This labeling protocol has been applied to large protein systems, such as the 468 kDa homododecameric peptidase TET2, to decrease the complexity of its NMR spectra researchgate.netresearchgate.net. By using this innovative labeling approach in combination with mutagenesis, researchers were able to assign the pro-S valine methyl resonances of TET2 researchgate.net. The assignments were then transferred to the pro-R groups using an optimally labeled sample and a set of triple resonance experiments researchgate.net. This improved labeling scheme helps overcome the limitation of overcrowding in the NMR spectra of prochiral methyl groups, which is essential for site-specific measurements of structural and dynamic parameters or for studying interactions in very large protein assemblies researchgate.net.
This application demonstrates the utility of this compound not as a direct label for detection in this context, but as a metabolic inhibitor to control the isotopic labeling pattern of other amino acids, thereby optimizing NMR experiments for challenging biological systems.
Investigation of Metabolic Pathways and Cellular Regulation Mediated by L Leucine D10 Tracing
Dynamics of Protein Turnover and Synthesis Kinetics
The use of L-Leucine-d10 is particularly significant in the study of protein turnover, which is the continuous process of protein synthesis and breakdown in the body. By tracing the incorporation of labeled leucine (B10760876) into proteins, researchers can quantify the rates of protein synthesis in different tissues.
Quantitative Assessment of Skeletal Muscle Protein Synthesis Rates and Responses to Nutritional Stimuli
Skeletal muscle protein synthesis (MPS) is a key area where this compound tracing provides valuable quantitative data. Infusion of this compound allows for the measurement of the fractional synthesis rate (FSR) of muscle proteins. researchgate.net This involves tracking the incorporation of the labeled leucine into muscle tissue over time. researchgate.net
Studies utilizing this compound have demonstrated that nutritional stimuli, particularly the intake of amino acids, can significantly impact MPS rates. Leucine, being a key branched-chain amino acid, is known to play a potent role in stimulating protein synthesis, partly through the activation of the mTOR signaling pathway. caymanchem.commedchemexpress.comnih.govmdpi.com Research in elderly individuals, for instance, has shown that leucine supplementation during feeding can enhance myofibrillar muscle protein FSR. nih.gov This effect appears to be linked to increased leucine availability. nih.gov
The administration of this compound, often via intravenous infusion, allows for the endogenous formation of L-Leucine-d9 in muscle tissue through transamination, providing a pool of labeled leucine available for incorporation into muscle protein. researchgate.netnih.gov The ratio of labeled-to-unlabeled leucine in blood can approximate that in muscle fluid, which is commonly used as a precursor enrichment to calculate MPS rates in human studies. researchgate.netnih.gov Studies comparing this compound (tracing L-Leucine-d9) with other tracers like 13C6-phenylalanine have indicated that blood L-Leucine-d9 enrichment provides a closer estimate of muscle fluid amino acid enrichment. nih.gov
Table 1: Effect of Leucine Supplementation on Myofibrillar Muscle Protein Fractional Synthesis Rate (FSR) in Elderly Men nih.gov
| Group | Myofibrillar FSR (%/h) |
| Control | 0.053 ± 0.009 |
| Leucine-Supplemented | 0.083 ± 0.008 |
*Data are presented as mean ± SEM. P < 0.05 for the comparison between groups.
Delineation of Leucine-Mediated Anabolic Effects on Protein Accretion in Various Tissues
Beyond skeletal muscle, this compound tracing can help delineate the anabolic effects of leucine on protein accretion in other tissues. Leucine has been shown to increase protein synthesis in various tissues, including white adipose tissue, liver, heart, kidney, and pancreas, often through the activation of the mTOR signaling pathway. nih.govmdpi.com
While direct this compound tracing data for protein accretion in all these specific tissues might require further targeted searches, the principle of using the labeled leucine to track protein synthesis is applicable across different tissue types. The activation of mTOR signaling by leucine is a conserved mechanism that promotes protein translation initiation, a key step in protein synthesis. nih.govmdpi.comfrontiersin.org
Development and Application of Kinetic Models for Simulating Leucine Incorporation and Protein Metabolism Dynamics
Kinetic modeling plays a crucial role in interpreting the data obtained from this compound tracing experiments and simulating the complex dynamics of leucine incorporation and protein metabolism. nih.govnih.govresearchgate.net These models integrate information on leucine kinetics, signaling pathways (such as mTOR and insulin (B600854) signaling), and protein synthesis and breakdown rates to provide a comprehensive understanding of how leucine influences protein balance. nih.govnih.govresearchgate.net
Intermediary Metabolism and Energy Homeostasis Regulatory Roles
This compound tracing is also valuable for investigating the roles of leucine and its metabolites in intermediary metabolism and the regulation of energy homeostasis.
Examination of this compound Derived Metabolites in Lipid Metabolism and Adipocyte Function
Leucine is metabolized into various intermediates, including alpha-ketoisocaproate (α-KIC) and beta-hydroxy-beta-methylbutyrate (HMB). caldic.com These metabolites are hypothesized to play regulatory roles in energy homeostasis. caldic.commdpi.com this compound tracing can help track the production and fate of these labeled metabolites, providing insights into how leucine influences lipid metabolism.
Research indicates that leucine can influence lipid metabolism in adipocytes. mdpi.comnih.gov It has been reported to inhibit lipogenesis, promote lipolysis and fatty acid oxidation, and increase leptin secretion in adipocytes, potentially favoring a reduction in adiposity. nih.gov Leucine may also promote the browning of white adipose tissue and mitochondrial biogenesis through pathways involving SIRT1, AMPK, and PGC-1α. mdpi.comnih.gov The carbon skeleton of leucine can contribute to the synthesis of phospholipids (B1166683) and cholesterol, and intermediates of leucine catabolism are used in cholesterol synthesis during adipogenesis. researchgate.net Tracing this compound derived metabolites can help confirm these metabolic routes and quantify their contribution to lipid synthesis and turnover in adipocytes.
Table 2: Potential Effects of Leucine on Adipocyte Function and Lipid Metabolism
| Effect | Proposed Mechanism(s) |
| Inhibition of Lipogenesis | Activation of mTOR signaling nih.gov |
| Promotion of Lipolysis | Activation of mTOR signaling, increased HSL phosphorylation nih.gov |
| Promotion of Fatty Acid Oxidation | Activation of mTOR, AMPK-SIRT1-PGC-1α pathway mdpi.comnih.gov |
| Increased Leptin Secretion | mTOR signaling pathway nih.gov |
| Promotion of WAT Browning | SIRT1-AMPK-PGC-1α axis mdpi.comnih.gov |
| Contribution to Lipid Synthesis | Carbon skeleton providing substrates for phospholipids and cholesterol researchgate.net |
Modulatory Effects of L-Leucine on Insulin Secretion, Glucose-Induced Insulin Release, and Insulin Sensitivity
Leucine is known to influence insulin secretion and glucose metabolism. caymanchem.comnih.govmdpi.comnih.govnih.gov Studies using cell models, such as INS-1E rat insulinoma cells, have shown that leucine can increase basal insulin secretion. caymanchem.combertin-bioreagent.com However, it may decrease glucose-induced insulin release at certain concentrations in these cells. caymanchem.combertin-bioreagent.com
Leucine's effects on insulin sensitivity are more complex and appear to be context-dependent. Some studies suggest that high serum leucine levels might be associated with insulin resistance, potentially through the activation of mTORC1 signaling which can inhibit glucose transport in muscle and adipose tissue. mdpi.comfrontiersin.org Conversely, other research indicates that leucine supplementation can improve insulin sensitivity in liver and muscle and influence systemic glucose homeostasis. nih.govfrontiersin.org Leucine can promote glucose-stimulated insulin secretion by increasing levels of glucokinase and ATP synthase in pancreatic β-cells. frontiersin.org
Interconnections between Leucine Metabolism and Broader Glucose Homeostasis Mechanisms
Leucine metabolism is intricately linked with glucose homeostasis. Studies have shown that leucine can influence glucose metabolism and insulin sensitivity in various tissues, including the liver and muscle mdpi.commdpi.comnih.govcreative-proteomics.com. This compound tracing allows researchers to track the uptake, transamination, and oxidation of leucine, providing quantitative data on how these processes are altered in different metabolic states or in response to interventions.
Research indicates that leucine supplementation can improve insulin sensitivity and influence systemic glucose homeostasis mdpi.com. The metabolism of leucine to α-ketoisocaproate (KIC) by branched-chain amino acid transaminase (BCAT) is a key step in this process diabetesjournals.org. Further metabolism of KIC to acetyl-CoA by the branched-chain α-ketoacid dehydrogenase complex (BCKDH) also plays a role in regulating glucose homeostasis diabetesjournals.org. Studies using inhibitors of these enzymes, which could potentially be investigated with this compound tracing, have demonstrated the requirement of leucine metabolism for its effects on glucose production diabetesjournals.org. For example, inhibiting BCAT in the hypothalamus has been shown to blunt the effect of leucine on plasma glucose and hepatic glucose metabolism in rats diabetesjournals.org.
The end products of branched-chain amino acid (BCAA) catabolism, succinyl CoA and acetyl CoA, can act as intermediates in the TCA cycle, influencing gluconeogenesis and lipogenesis researchgate.net. This metabolic interplay highlights the broader impact of leucine metabolism on central carbon metabolism and glucose production researchgate.netbiorxiv.org. This compound can be used to trace the flux of leucine-derived carbon through these pathways, providing a clearer picture of its contribution to glucose homeostasis.
Intracellular Signaling Networks Responsive to this compound
Leucine is a potent signaling molecule that activates several intracellular pathways, most notably the mammalian target of rapamycin (B549165) (mTOR) pathway mdpi.comnih.govdiabetesjournals.orgfrontiersin.orgresearchgate.netnih.govmedchemexpress.com. This compound tracing, while primarily a metabolic tracer, can be used in conjunction with analyses of signaling pathway activation to correlate leucine flux with downstream cellular responses.
Activation and Mechanistic Elucidation of the Mammalian Target of Rapamycin (mTOR) Signaling Pathway by Leucine
Leucine is a well-established activator of mTOR, specifically mTOR complex 1 (mTORC1) diabetesjournals.orgfrontiersin.orgresearchgate.netnih.govmedchemexpress.com. This activation is crucial for regulating cell growth, proliferation, and protein synthesis frontiersin.orgresearchgate.netcapes.gov.brfrontiersin.org. The mechanism involves leucine signaling through Rag GTPases, which facilitates the translocation of mTORC1 to the lysosome, where it interacts with the potent activator Rheb frontiersin.orgnih.gov.
Recent research suggests that a leucine metabolite, acetyl-coenzyme A (AcCoA), may also play a role in promoting mTORC1 activity by mediating the acetylation of Raptor, a key component of mTORC1 nih.gov. This metabolite-driven regulation provides a direct link between leucine metabolism and mTORC1 activation nih.gov. This compound tracing can help to quantify the production of leucine-derived AcCoA and correlate it with Raptor acetylation and mTORC1 activity, providing further mechanistic insights.
Studies have shown that leucine-induced mTOR activation is sensitive to rapamycin, a known inhibitor of mTOR diabetesjournals.org. This indicates that leucine primarily acts through the rapamycin-sensitive mTORC1 complex diabetesjournals.org. The activation of mTOR by leucine leads to the phosphorylation of downstream targets such as p70 S6 kinase (p70S6k or S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) diabetesjournals.orgfrontiersin.orgnih.govtandfonline.com.
Regulation of Protein Translation Initiation via mTORC1-Dependent Pathways
One of the primary functions of mTORC1 activation by leucine is the regulation of protein translation initiation diabetesjournals.orgresearchgate.netcapes.gov.brfrontiersin.orgguidetopharmacology.orgbiologists.com. mTORC1 controls this process mainly through the phosphorylation of 4E-BP1 and S6K1 diabetesjournals.orgcapes.gov.brfrontiersin.orgtandfonline.com.
In its hypophosphorylated state, 4E-BP1 binds to eukaryotic initiation factor 4E (eIF4E), preventing the assembly of the eIF4F complex, which is essential for cap-dependent mRNA translation tandfonline.commdpi.com. Upon activation by mTORC1, 4E-BP1 becomes phosphorylated, leading to its dissociation from eIF4E and allowing eIF4F complex formation and the initiation of protein synthesis tandfonline.com.
S6K1, another target of mTORC1, also plays a role in regulating translation initiation by phosphorylating various proteins involved in the translational machinery, including ribosomal protein S6 and eIF4B tandfonline.commdpi.com. Activation of S6K1 can enhance the translation of specific mRNAs, particularly those with a 5' terminal oligopyrimidine tract (TOP) mdpi.com.
This compound tracing can be used in studies investigating protein synthesis rates. By measuring the incorporation of labeled leucine into newly synthesized proteins, researchers can quantify the impact of leucine availability and mTORC1 activation on protein translation nih.gov. A study using this compound infused intravenously demonstrated its utility in measuring muscle protein synthesis rates in humans, providing a closer estimate of muscle fluid amino acid enrichment compared to other tracers nih.gov.
Identification and Characterization of Cross-talk between Leucine-Sensitive Pathways and Other Metabolic Signaling Cascades
Leucine-sensitive pathways, particularly mTORC1 signaling, engage in extensive cross-talk with other metabolic signaling cascades, integrating nutrient availability with cellular growth and function citeab.comresearchgate.netbiorxiv.orgresearchgate.nettandfonline.commetabolomicsworkbench.orgfrontiersin.orgmdpi.comnih.gov.
One significant area of cross-talk is with the insulin signaling pathway. Leucine and insulin can independently activate intracellular signaling pathways that converge at mTOR, influencing translation initiation nih.gov. Leucine-mediated activation of mTOR is thought to enhance insulin signaling, partly by promoting the synthesis of components like insulin receptor substrate 1 (IRS-1) frontiersin.org.
Cross-talk also exists with pathways involved in lipid metabolism. Leucine has been shown to have beneficial effects on lipid metabolism frontiersin.org. The interplay between BCAAs, their catabolic enzymes, and pathways like the TCA cycle and fatty acid synthesis highlights the interconnectedness of amino acid and lipid metabolism researchgate.net.
Furthermore, leucine signaling interacts with pathways like AMP-activated protein kinase (AMPK) and general control non-derepressible 2 (GCN2), which are involved in energy sensing and amino acid deprivation responses researchgate.netfrontiersin.org. This cross-talk allows cells to fine-tune their metabolic responses based on the availability of nutrients.
Translational Research and Pathophysiological Insights from L Leucine D10 Studies
Research Focused on Metabolic Disorders
Studies utilizing stable isotope tracing, including potentially L-Leucine-d10 or similar leucine (B10760876) tracers, alongside other research methodologies, have shed light on the complex interplay between leucine metabolism and metabolic disorders such as diabetes and obesity. L-Leucine, as a BCAA, is known to activate the mTOR signaling pathway, a key regulator of cell growth and metabolism. medchemexpress.commedchemexpress.commdpi.com
Contributions to Understanding Pancreatic β-Cell Dysfunction in Diabetes Pathophysiology
Increased circulating levels of BCAAs, including leucine, have been correlated with type 2 Diabetes Mellitus and insulin (B600854) resistance. jkmc.com.np Leucine plays a crucial role in the regulation of insulin secretion and the metabolic function of pancreatic β-cells. nih.gov While leucine can acutely stimulate insulin release from mature β-cells, chronic exposure to leucine has been shown to induce β-cell dysfunction in in vitro models using INS-1E cells and mouse islets. caymanchem.comglpbio.comnih.gov Conversely, long-term treatment with leucine has demonstrated improvement in the insulin secretory function of human diabetic islets. nih.gov Leucine administration has also been reported to improve glycemic control in both human and rodent models of type 2 diabetes. nih.govnih.gov The effects of leucine on β-cell function involve the regulation of gene transcription and protein synthesis through both mTOR-dependent and mTOR-independent pathways. nih.govnih.gov Studies investigating the impact of leucine supplementation during pregnancy in animal models have indicated potential adverse effects on fetal pancreatic development, leading to fetal hyperglycemia and hypoinsulinemia, and a decrease in relative islet area. nih.gov Mechanistically, this may involve leucine-induced activation of the mTOR complex 1 pathway, increasing intracellular levels of hypoxia-inducible factor 1-α, a known repressor of endocrine fate in the pancreas. nih.gov Conversely, leucine deprivation has been shown to reduce hyperglycemia and improve glucose tolerance and insulin sensitivity in mice. jkmc.com.np
Investigations into the Role of Leucine in Obesity and Related Metabolic Syndromes
Research findings related to leucine and metabolic disorders:
| Study Focus | Key Findings Related to Leucine |
| Pancreatic β-Cell Function in Diabetes (in vitro) | Chronic exposure to leucine induces dysfunction in INS-1E cells and mouse islets. caymanchem.comglpbio.com Acutely stimulates insulin release. nih.gov Long-term treatment improves function in human diabetic islets. nih.gov |
| Glycemic Control (in vivo) | Leucine administration improves glycemic control in humans and rodents with T2DM. nih.govnih.gov Leucine deprivation reduces hyperglycemia and improves insulin sensitivity in mice. jkmc.com.np |
| Fetal Pancreatic Development (in vivo) | Leucine supplementation during pregnancy associated with fetal hyperglycemia, hypoinsulinemia, and decreased relative islet area in animal models. nih.gov |
| Lipid Metabolism (in vitro) | Leucine decreases triglyceride levels and increases cholesterol accumulation in INS-1E cells. caymanchem.comglpbio.com |
| Obesity and Hypercholesterolemia (in vivo) | Increased dietary leucine ameliorates diet-induced obesity, hyperglycemia, and hypercholesterolemia in humans and rodents. nih.gov |
| Muscle Protein Synthesis in Obesity (in vivo) | Reduced fasted-state muscle protein synthesis in adults with obesity, compensated by greater increase during amino acid infusion. researchgate.net |
Studies on Muscle Atrophy and Sarcopenia
L-Leucine plays a vital role in muscle health, being essential for muscle growth and repair. fishersci.be Its impact on muscle protein metabolism is particularly relevant in the context of muscle atrophy and sarcopenia.
Analysis of Leucine's Potential to Attenuate Skeletal Muscle Proteolysis in Catabolic States
Leucine is known to help prevent the breakdown of muscle proteins, particularly in catabolic states resulting from trauma or severe stress. fishersci.be Research indicates that leucine administration can suppress skeletal muscle proteolysis in various catabolic conditions. nih.gov Studies suggest a dose-dependent effect, where high concentrations of leucine incubation can suppress muscle proteolysis even without enhancing protein synthesis. nih.gov This highlights leucine's potential in mitigating muscle loss by directly influencing protein degradation pathways. Leucine has also shown beneficial effects in reversing muscle damage associated with cancer cachexia, partly by reducing proteolysis. mdpi.com
Strategies for Enhancing Muscle Protein Anabolism and Recovery in Diverse Physiological Conditions
Leucine is a potent stimulator of skeletal muscle protein synthesis (MPS), a process crucial for muscle growth and recovery. caymanchem.comglpbio.commdpi.comnih.gov It stimulates protein synthesis by initiating mRNA translation fishersci.be and is a key activator of the mTORC1 pathway, which regulates protein synthesis and cell growth. medchemexpress.commedchemexpress.commdpi.comnih.govmdpi.com Leucine supplementation has been shown to enhance skeletal muscle recovery, as observed in studies with exercised rats. caymanchem.comglpbio.com In humans, essential amino acids, with leucine potentially having a greater effect, stimulate MPS. mdpi.comnih.gov Leucine contributes to muscle maintenance by triggering protein synthesis and protecting against breakdown during periods of rest, such as post-surgery. oregonshoulder.com Supplementation with leucine has been associated with improved strength and activity levels in older adults. oregonshoulder.com Leucine-enriched essential amino acids have been shown to acutely enhance post-exercise myofibrillar protein synthesis. mdpi.com However, achieving net muscle protein accretion and hypertrophy may require the presence of a full complement of essential amino acids alongside leucine. nih.gov In the context of cancer cachexia, a leucine-rich diet has been shown to modulate cytokines and proteins involved in the ubiquitin-proteasome pathway, contributing to the maintenance of muscle protein. mdpi.com
Research findings related to leucine and muscle metabolism:
| Study Focus | Key Findings Related to Leucine |
| Skeletal Muscle Proteolysis (in vivo and in vitro) | Leucine administration suppresses skeletal muscle proteolysis in various catabolic states. nih.gov High doses can suppress proteolysis without enhancing synthesis. nih.gov Potential to attenuate proteolysis. nih.gov |
| Muscle Protein Synthesis (in vivo) | Stimulates MPS in exercised and food-deprived rats via mTOR. caymanchem.comglpbio.com Potent stimulator of MPS in humans. mdpi.comnih.gov Enhances post-exercise myofibrillar protein synthesis. mdpi.com |
| Muscle Recovery (in vivo) | Enhances skeletal muscle recovery in rats after exercise. caymanchem.comglpbio.com Can improve recovery from surgery in humans. oregonshoulder.com |
| Muscle Strength and Activity (in vivo) | Supplementation increased strength and activity in older adults. oregonshoulder.com |
| Muscle Protein Accretion | Full complement of EAAs may be needed alongside leucine for net accretion and hypertrophy. nih.gov |
| Cancer Cachexia and Muscle (in vivo) | Beneficial impacts on reversing muscle damage by maintaining synthesis and reducing proteolysis. mdpi.com Modulates cytokines and ubiquitin-proteasome pathway proteins. mdpi.com |
Research into Cancer Metabolism
The role of leucine in cancer metabolism is complex and appears to be dichotomous, exhibiting both pro-tumorigenic and anti-cancer effects depending on the cancer type and context. nih.gov Leucine is often found in high concentrations in tumor tissues and the serum of cancer patients, such as those with hepatocellular carcinoma (HCC). nih.gov
Leucine can promote tumor cell proliferation through various mechanisms, including regulating its own metabolism in HCC and increasing glucose availability to tumor cells. nih.gov It can also activate the mTOR signaling pathway, which is frequently dysregulated in cancers, in various types, including pancreatic, breast, and bladder cancers, thereby supporting tumor growth. nih.gov
Conversely, leucine supplementation has also been shown to induce anti-cancer effects, leading to tumor cell death through apoptosis and oxidative stress. nih.gov This can occur by modulating tumor cell metabolism, favoring oxidative phosphorylation over glycolysis, increasing oxygen consumption and mitochondrial biogenesis while reducing glucose uptake. nih.gov Leucine supplementation can also inhibit the PI3K/AKT1/mTORC1 signaling axis in tumor cells by decreasing IGF-1 levels and increasing p53 levels, ultimately promoting apoptosis. nih.gov Furthermore, leucine supplementation may enhance anti-tumor immunity by inhibiting immunosuppressive regulatory T cells. nih.gov
Stable isotope-labeled amino acids, including deuterated forms like d10-leucine, are being explored as tools to study cancer metabolism. biorxiv.org For instance, 2H MR techniques have been used to quantify the uptake of d10-leucine in glioblastoma multiforme in a rodent model, demonstrating enhanced uptake in tumor tissue compared to control tissue. biorxiv.org This suggests the potential of using labeled leucine to non-invasively assess metabolic activity in tumors.
Research findings related to leucine and cancer metabolism:
| Study Focus | Key Findings Related to Leucine |
| Presence in Tumors | High abundance in tumor tissues and serum of HCC patients. nih.gov |
| Pro-tumorigenic Effects | Promotes proliferation (context-dependent). nih.gov Regulates its own metabolism (HCC). nih.gov Increases glucose availability to tumor cells. nih.gov Activates mTOR signaling (pancreatic, breast, bladder cancers). nih.gov |
| Anti-cancer Effects | Induces tumor cell death via apoptosis and oxidative stress. nih.gov Favors OXPHOS over glycolysis in tumor cells. nih.gov Inhibits PI3K/AKT1/mTORC1 axis by decreasing IGF-1 and increasing p53. nih.gov Enhances anti-tumor immunity by inhibiting regulatory T cells. nih.gov |
| Role as a Tracer in Cancer Metabolism Research | Deuterated forms like d10-leucine used to study cancer metabolism. biorxiv.org Enhanced uptake of d10-leucine observed in glioblastoma multiforme using 2H MR. biorxiv.org |
Quantification of L-Leucine Uptake in Malignant Cells and Tumor Tissues
The increased metabolic demands of rapidly proliferating cancer cells often lead to an elevated uptake of nutrients, including amino acids like leucine. Quantifying this uptake is crucial for understanding cancer cell metabolism and identifying potential vulnerabilities. This compound, in conjunction with advanced analytical techniques, allows for the precise measurement of leucine influx into malignant cells and tumor tissues.
Studies utilizing labeled leucine, such as [¹³C₆, ¹⁵N]-L-leucine or L-leucine-d3, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to quantify amino acid uptake by solute carrier transporters like L-type amino acid transporter 1 (LAT1) in cell-based assays. researchgate.net For instance, a cell-based uptake assay using [¹³C₆, ¹⁵N]-L-leucine quantified uptake by LAT1 in hCMEC/D3 cells, demonstrating significantly higher uptake compared to NKIM-6 cells, correlating with higher LAT1 expression. researchgate.net
Furthermore, in vivo studies employing 2H MRI have demonstrated the feasibility of quantifying the uptake of deuterated amino acids, including d10-leucine, in glioblastoma multiforme (GBM) tumors. biorxiv.orgbiorxiv.org Enhanced uptake of d10-leucine was observed in tumor tissue over time compared to control tissue, with estimated uptake rates providing quantitative data on amino acid metabolism in the tumor microenvironment. biorxiv.orgbiorxiv.org This enhanced uptake is likely mediated by transporter-facilitated cellular uptake, consistent with the known upregulation of amino acid transporters like LAT1 and ASCT2 in GBM. biorxiv.orgbiorxiv.org
These quantitative approaches provide valuable data on the metabolic activity of tumors and the role of specific transporters in meeting the amino acid requirements of cancer cells.
Understanding Metabolic Reprogramming and Amino Acid Dependence in Oncogenesis
Metabolic reprogramming is a recognized hallmark of cancer, allowing tumor cells to sustain rapid proliferation, survival, and adaptation to the tumor microenvironment. tmc.edufrontiersin.org Amino acid metabolism, including that of leucine, is significantly altered in various cancers, contributing to oncogenesis. tmc.edumdpi.comoup.comfrontiersin.org Cancer cells often exhibit an increased dependence on specific amino acids to fuel biosynthesis, energy production, and redox homeostasis. oup.comfrontiersin.org
Leucine, as a branched-chain amino acid (BCAA), plays a crucial role in supporting cancer cell growth and survival. frontiersin.orgmdpi.comnih.gov It can serve as an energy source and provide intermediate substrates for the TCA cycle. mdpi.com Leucine metabolism is reprogrammed in cancers such as prostate cancer, where it is extensively consumed in metastatic cells undergoing metabolic changes that enhance glycolytic potential. mdpi.com In hepatocellular carcinoma (HCC), leucine has been found to be significantly upregulated in tumor tissues and serum, and its metabolism is regulated by enzymes like methylcrotonoyl-CoA carboxylase (MCC), which is associated with poor prognosis. nih.gov
Leucine also acts as a signaling molecule, notably activating the mTORC1 pathway, a central regulator of cell growth, proliferation, and metabolism that is often dysregulated in cancer. tmc.eduaacrjournals.orgnih.govfrontiersin.org Activation of mTORC1 by leucine can promote protein synthesis, cell growth, and survival in various cancer types, including pancreatic, breast, and bladder cancers. nih.govpreprints.org This dependence on leucine and its metabolic pathways highlights potential therapeutic opportunities targeting amino acid transporters or metabolic enzymes. oup.com
However, the role of leucine in cancer can be complex and context-dependent, exhibiting both pro-oncogenic and, in some cases, anti-cancer effects depending on the cancer type and specific conditions. nih.govpreprints.org Understanding these intricate metabolic dependencies through studies using tools like this compound is vital for developing targeted cancer therapies.
Genetic and Rare Diseases Affecting Amino Acid Metabolism
Disruptions in amino acid metabolism are also implicated in various genetic and rare diseases, leading to a range of clinical manifestations. Investigating the role of specific amino acids, such as leucine, in these conditions can provide insights into disease pathogenesis and potential therapeutic interventions.
Exploration of Leucine's Therapeutic Potential in Conditions such as Roberts Syndrome
Roberts syndrome (RBS) is a rare autosomal recessive disorder characterized by severe developmental defects, including limb and craniofacial abnormalities. nih.govnih.govern-ithaca.euoup.com It is caused by mutations in the ESCO2 gene, which encodes an acetyltransferase involved in the cohesin complex, essential for chromosome segregation, DNA repair, and gene expression. nih.govnih.govern-ithaca.eu Studies have revealed that RBS cells exhibit impaired ribosomal RNA production and protein translation, along with inhibited mTOR signaling. nih.govnih.govoup.com
Research has explored the potential of L-leucine to ameliorate the defects associated with RBS. Studies using RBS cell lines and zebrafish models have shown that stimulation of the mTORC1 pathway with L-leucine can rescue some of the cellular and developmental defects. nih.govnih.govsciencedaily.comnih.govamanote.comamanote.com This therapeutic potential is linked to leucine's ability to stimulate protein synthesis, which is impaired in RBS. nih.govnih.gov
Beyond RBS, leucine supplementation has also been proposed as a therapeutic approach in other genetic disorders characterized by dysregulation of mTOR signaling, protein translation, and autophagy, such as Diamond-Blackfan anemia. researchgate.net
Mechanisms by which Leucine Modulation May Rescue Cellular and Systemic Defects
The therapeutic effects of leucine modulation in conditions like Roberts syndrome are primarily attributed to its role in activating the mTORC1 signaling pathway. nih.govnih.govsciencedaily.comnih.govamanote.comamanote.com In RBS, the ESCO2 mutation leads to inhibited mTOR signaling. nih.govnih.govoup.com Leucine is a potent activator of mTORC1, and its supplementation can help to restore the activity of this pathway. nih.govnih.govnih.gov
Activation of mTORC1 by leucine in RBS cells has been shown to partially rescue translational efficiency, including that of ribosomal subunits and translation initiation factors, and improve mitochondrial function. nih.gov This suggests that leucine helps to counteract the protein synthesis defects observed in RBS. nih.govnih.gov While leucine treatment can improve protein synthesis and cell proliferation in RBS cells, some defects, such as p53 activation and nucleolar fragmentation, may persist. nih.gov
In zebrafish models of RBS, stimulation of the TOR pathway with L-leucine rescued many developmental defects, further supporting the therapeutic potential of targeting this pathway with leucine. nih.govnih.gov The ability of leucine to stimulate protein synthesis via mTORC1 appears to be a key mechanism by which it can rescue cellular and systemic defects in conditions like RBS, where impaired ribosome biogenesis and translation contribute to the pathology. nih.govnih.govoup.comnih.gov
Advanced Research Considerations and Future Directions in L Leucine D10 Applications
Broader Impact of Deuterium (B1214612) Substitution on Pharmacokinetic and Metabolic Profiles in Biological Systems
The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the pharmacokinetic and metabolic profiles of molecules. nih.govresearchgate.net This phenomenon, known as the kinetic isotope effect, arises from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The greater energy required to break the C-D bond can slow down metabolic reactions catalyzed by enzymes, leading to notable changes in how a compound is absorbed, distributed, metabolized, and excreted (ADME). researchgate.net
Deuteration has been strategically employed to enhance the metabolic stability of therapeutic compounds. nih.gov By replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of enzymatic degradation can be reduced, leading to a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen. nih.govnih.gov An example of this is the FDA-approved drug deutetrabenazine, a deuterated version of tetrabenazine (B1681281) used to treat chorea associated with Huntington's disease. nih.govresearchgate.net The deuteration of tetrabenazine slows its metabolism, resulting in lower peak concentrations and less frequent dosing. nih.gov
Beyond pharmacokinetics, deuterium substitution can also redirect metabolic pathways. nih.gov When a primary metabolic route is slowed by deuteration, alternative pathways may become more prominent, a phenomenon referred to as "metabolic shunting". nih.gov This can lead to the formation of different metabolites, which may have altered biological activity or toxicity profiles compared to the metabolites of the non-deuterated parent compound. nih.gov The strategic placement of deuterium can therefore be used to steer metabolism towards more desirable outcomes, potentially reducing the formation of toxic byproducts. nih.gov
The following table summarizes the potential impacts of deuterium substitution on pharmacokinetic parameters:
| Pharmacokinetic Parameter | Potential Impact of Deuterium Substitution | Rationale |
| Metabolic Clearance | Decreased | Slower rate of enzymatic C-D bond cleavage (Kinetic Isotope Effect). nih.gov |
| Half-life (t½) | Increased | Reduced rate of metabolism leads to slower elimination from the body. researchgate.net |
| Systemic Exposure (AUC) | Increased | Slower clearance results in a greater overall exposure to the compound. researchgate.net |
| Metabolite Profile | Altered | "Metabolic shunting" may lead to the formation of different metabolites. nih.gov |
It is important to note that the effects of deuteration are not always predictable and can vary depending on the specific compound and the position of deuterium substitution. researchgate.net
Integration of L-Leucine-d10 Tracing with Multi-omics Data for Comprehensive Biological Systems Analysis
To gain a holistic understanding of biological systems, researchers are increasingly integrating data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. nih.govastrazeneca.com The incorporation of stable isotope tracing with this compound into multi-omics workflows provides a powerful approach to connect genetic information and gene expression with downstream metabolic function. nih.govacs.org
By tracing the fate of this compound through various metabolic pathways, researchers can elucidate how genetic variations or changes in gene and protein expression impact amino acid metabolism and protein synthesis. nih.govfrontiersin.org For example, in a study investigating the effects of leucine (B10760876) deprivation in mice, a multi-omics approach combining lipidomics, targeted metabolomics, and transcriptomics revealed significant alterations in hepatic lipid metabolism, including the accumulation of sphingomyelin (B164518) and a decrease in glycerolipids. nih.gov
The integration of this compound tracing with proteomics, often referred to as "dynamic proteomics" or "stable isotope labeling by amino acids in cell culture" (SILAC), allows for the measurement of protein turnover rates. medchemexpress.com This provides a dynamic view of the proteome that is not captured by traditional proteomics, which only provides a static snapshot of protein abundance. By quantifying the rate at which proteins are synthesized and degraded, researchers can gain insights into the regulation of cellular processes in response to various stimuli or in different disease states.
The table below illustrates how this compound tracing can be integrated with different omics technologies to answer specific biological questions:
| Omics Technology | Integrated Approach | Biological Questions Addressed |
| Transcriptomics | Correlating gene expression levels with metabolic flux data from this compound tracing. | How do changes in gene expression affect leucine metabolism and downstream pathways? nih.gov |
| Proteomics | Measuring the incorporation of this compound into newly synthesized proteins (e.g., SILAC). | What are the synthesis and degradation rates of specific proteins under different conditions? medchemexpress.com |
| Metabolomics | Tracking the appearance of the deuterium label in downstream metabolites of leucine. | Which metabolic pathways are active and what are their relative contributions to leucine metabolism? nih.govnih.gov |
| Genomics | Investigating the impact of genetic variants on leucine metabolism and protein synthesis. | How do genetic differences influence an individual's response to dietary leucine? frontiersin.org |
This integrated multi-omics approach provides a more complete picture of how perturbations at the genetic or environmental level propagate through the biological system to influence phenotype. mdpi.com
Development of Novel Isotope Labeling Strategies and Advanced Synthetic Precursors for Targeted Research
The versatility of stable isotope tracing is continually expanding through the development of novel labeling strategies and the synthesis of advanced isotopic precursors. nih.govnih.gov These innovations allow for more precise and targeted investigations of metabolic pathways. For instance, the synthesis of amino acids with deuterium labels at specific positions enables researchers to probe the stereospecificity of enzymatic reactions. rsc.orgacs.org
Recent advancements in synthetic chemistry have made a wider range of deuterated compounds, including amino acids, more accessible for research. researchgate.netresearchgate.net Methodologies such as bio-inspired reductive deutero-amination and catalyst-driven hydrogen isotope exchange are providing more efficient and selective ways to introduce deuterium into molecules. acs.orgresearchgate.net These developments are crucial for producing custom-labeled tracers for specific research questions.
Furthermore, new strategies are emerging for the in-situ generation of labeled precursors within biological systems. For example, providing deuterated water (D₂O) to cells or organisms can lead to the incorporation of deuterium into a wide range of biomolecules, including amino acids. nih.gov This approach has been used to study protein turnover in a "free-living" state, without the need for intravenous infusions of labeled amino acids. nih.gov
The following table highlights some advanced isotope labeling strategies and their applications:
| Labeling Strategy | Description | Research Application |
| Positional Isotopomer Labeling | Synthesizing tracers with isotopes at specific atomic positions. nih.gov | Elucidating the stereospecificity of enzymatic reactions and tracking the flow of atoms through metabolic pathways. |
| Isotopic N,N-dimethyl leucine (iDiLeu) reagents | A set of five mass difference reagents for peptide labeling. nih.govnih.gov | Absolute quantification of peptides and proteins in complex samples using a standard curve approach in a single run. |
| Deuterated Water (D₂O) Labeling | Administration of D₂O to label a wide range of biomolecules through metabolic processes. nih.gov | Measuring the long-term synthesis rates of proteins, lipids, and DNA in vivo. |
| Novel Synthetic Precursors | Development of new chemical methods to create complex deuterated molecules. ualberta.canih.gov | Enabling the study of metabolic pathways for which labeled tracers were previously unavailable. |
These innovative approaches are expanding the toolkit available to researchers, enabling more sophisticated and insightful stable isotope tracing studies.
Ethical and Regulatory Considerations in the Design and Conduct of Stable Isotope Tracer Studies
Research involving human subjects, including stable isotope tracer studies, must adhere to strict ethical and regulatory guidelines to ensure the safety and well-being of participants. nih.govsolubilityofthings.com While stable isotopes are non-radioactive and generally considered safe, their use in human studies requires careful consideration and oversight. nih.gov
Key ethical principles that must be upheld include informed consent, risk-benefit assessment, and participant confidentiality. solubilityofthings.comnih.gov Researchers must fully inform potential participants about the procedures, potential risks, and benefits of the study before they agree to participate. solubilityofthings.com Institutional Review Boards (IRBs) or Independent Ethics Committees (IECs) are responsible for reviewing and approving research protocols to ensure that they meet ethical standards. fda.govwebdamdb.com
In addition to ethical oversight, clinical trials involving investigational products, including stable isotope tracers used for diagnostic or research purposes, are subject to regulatory requirements from agencies such as the U.S. Food and Drug Administration (FDA). fda.gov These regulations govern aspects of the study such as the manufacturing of the tracer, non-clinical safety testing, and the conduct of the clinical trial itself. webdamdb.comnih.gov
The following table summarizes the key ethical and regulatory considerations for stable isotope tracer studies in humans:
| Consideration | Description | Importance |
| Informed Consent | Providing participants with comprehensive information about the study to enable a voluntary and informed decision to participate. solubilityofthings.comnih.gov | Respects the autonomy of individuals and ensures that participation is voluntary. |
| Risk-Benefit Analysis | A systematic assessment of the potential risks to participants versus the potential benefits to the individual and society. nih.gov | Ensures that the research is justified and that risks to participants are minimized. |
| Institutional Review Board (IRB) Approval | Independent review of the research protocol by a committee to ensure ethical conduct. fda.gov | Protects the rights and welfare of human research subjects. |
| Regulatory Compliance (e.g., FDA) | Adherence to regulations governing clinical investigations, including Good Clinical Practice (GCP). fda.govfda.gov | Ensures the quality, integrity, and safety of the research. |
| Data Privacy and Confidentiality | Protecting the personal and health information of research participants. semanticscholar.org | Maintains participant trust and complies with data protection regulations. |
By adhering to these ethical and regulatory frameworks, researchers can conduct valuable stable isotope tracer studies while upholding the highest standards of participant protection.
Q & A
Q. What are the key considerations in synthesizing L-Leucine-d10 to ensure high isotopic purity, and which analytical methods are most reliable for verification?
this compound is typically synthesized via catalytic deuteration of L-leucine or its precursors using deuterium gas in the presence of a catalyst (e.g., palladium). Isotopic purity (>98% deuterium incorporation) must be verified using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) for quantifying deuterium distribution. Replicated analyses, such as parallel testing with independent MS instruments, are critical to validate consistency .
Q. How should researchers design in vivo metabolic studies using this compound to accurately trace leucine incorporation into proteins?
Experimental design should include:
- Dosage optimization : Pre-trial kinetic studies to determine the minimal effective dose that avoids isotopic saturation.
- Administration route : Intravenous infusion ensures precise delivery, while oral administration may require bioavailability corrections.
- Control groups : Use non-deuterated leucine controls to account for natural isotope abundance. Tools like Design Expert can model dose-response relationships and optimize parameters .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Advanced Research Questions
Q. What methodologies are recommended for resolving discrepancies in metabolic flux data obtained from this compound tracer studies?
Contradictions in flux data often arise from compartmentalization (e.g., mitochondrial vs. cytoplasmic leucine pools). To address this:
- Perform compartment-specific sampling (e.g., mitochondrial isolation).
- Apply multi-tracer parallel experiments (e.g., combining this compound with ¹³C-glucose) to cross-validate pathways.
- Use Bayesian statistical models to integrate uncertain data points, as demonstrated in Mendelian randomization studies requiring replicated analyses .
Q. In cell culture studies, how can isotopic dilution effects of this compound be quantified and corrected to improve data accuracy?
Isotopic dilution occurs when endogenous unlabeled leucine dilutes the tracer. Correction methods include:
- Mass balance equations : Calculate dilution factors based on extracellular and intracellular leucine concentrations.
- Stochastic modeling : Simulate tracer kinetics using tools like COPASI or SAAMII.
- Internal standards : Spike samples with ¹⁵N-labeled leucine to normalize MS signals .
Q. What advanced statistical models are suitable for analyzing time-resolved data from this compound pulse-chase experiments?
- Compartmental models : Fit time-series data to multi-pool models (e.g., two-compartment vs. three-compartment) using nonlinear regression.
- Principal component analysis (PCA) : Identify dominant variance patterns in proteomic or metabolomic datasets.
- Response surface methodology (RSM) : Optimize experimental conditions (e.g., tracer concentration vs. sampling intervals) using tools like Design Expert .
Q. How can researchers leverage this compound in multi-omics approaches to study protein turnover and metabolic pathways comprehensively?
Integrate stable isotope-resolved metabolomics (SIRM) with proteomics:
- Metabolomics : Track deuterium incorporation into TCA cycle intermediates via LC-MS.
- Proteomics : Use pulsed SILAC (pSILAC) with this compound to measure protein half-lives.
- Data integration : Platforms like Skyline or MaxQuant can align multi-omics datasets, while collaborative frameworks (e.g., ResearchGate networks) enable cross-disciplinary validation .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
Data Contradiction & Validation
Q. How should researchers address conflicting results in this compound studies when comparing in vitro vs. in vivo models?
- Source analysis : Identify confounding factors (e.g., in vitro lack of systemic regulation).
- Hybrid experiments : Use ex vivo organ cultures with this compound to bridge model discrepancies.
- Meta-analysis : Aggregate data from public repositories (e.g., MetaboLights) to assess reproducibility across studies .
Q. What validation protocols are critical when using this compound in clinical translational research?
- Phase I trials : Establish pharmacokinetic/pharmacodynamic (PK/PD) profiles in healthy volunteers.
- Blinded replicates : Ensure analytical workflows (e.g., MS runs) are repeated by independent labs.
- Ethical compliance : Adhere to guidelines for deuterated compound administration in humans, including radiation safety protocols (even for non-radioactive tracers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
